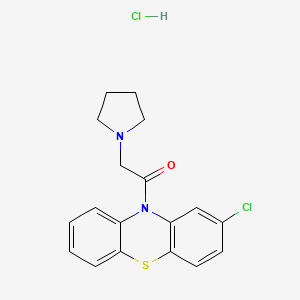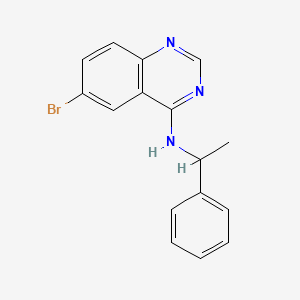![molecular formula C20H20N2O5 B5233478 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "BDBM" and has been synthesized using different methods.
作用机制
BDBM acts as a selective inhibitor of the DAT and SERT, which are responsible for the reuptake of dopamine and serotonin, respectively. By inhibiting the reuptake of these neurotransmitters, BDBM increases their availability in the synaptic cleft, leading to an increase in their signaling and activation of downstream pathways.
Biochemical and Physiological Effects:
BDBM has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine and serotonin signaling, the regulation of neuronal excitability, and the modulation of synaptic plasticity. BDBM has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
BDBM has several advantages for use in lab experiments, including its high affinity for DAT and SERT, its selectivity for these targets, and its potential as a PET imaging agent. However, BDBM also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of BDBM, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential as a therapeutic agent for the treatment of psychiatric disorders. BDBM could also be used as a tool for the study of dopamine and serotonin signaling in various brain regions and for the investigation of the pathophysiology of Parkinson's disease. Further studies are needed to fully understand the potential of BDBM in these areas.
合成方法
The synthesis of BDBM can be achieved using various methods, including the one-pot synthesis method and the two-pot synthesis method. The one-pot synthesis method involves the reaction of 3-ethoxyphenylacetic acid with N-methylpyrrolidinone in the presence of triethylamine, followed by the addition of 1,3-benzodioxole-5-carbaldehyde and sodium cyanoborohydride. The two-pot synthesis method involves the reaction of 3-ethoxyphenylacetic acid with N-methylpyrrolidinone in the presence of triethylamine, followed by the isolation of the intermediate product and subsequent reaction with 1,3-benzodioxole-5-carbaldehyde and sodium cyanoborohydride.
科学研究应用
BDBM has been extensively studied for its potential applications in various fields, including drug discovery, medicinal chemistry, and neuroscience. BDBM has been shown to have a high affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), which are important targets for the treatment of psychiatric disorders such as depression and addiction. BDBM has also been studied for its potential use as a PET imaging agent for the diagnosis of Parkinson's disease.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-25-15-5-3-4-14(9-15)22-19(23)10-16(20(22)24)21-11-13-6-7-17-18(8-13)27-12-26-17/h3-9,16,21H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRTLXNXXGSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5233395.png)


![5-(3-butenoyl)-3-(4-chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5233421.png)
![1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine](/img/structure/B5233427.png)
![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5233444.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
![2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5233465.png)
![N-isopropyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5233470.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5233501.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)